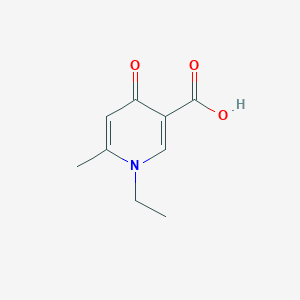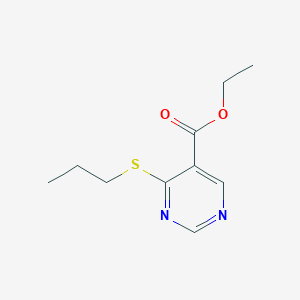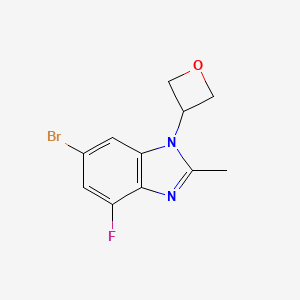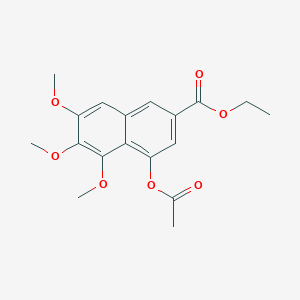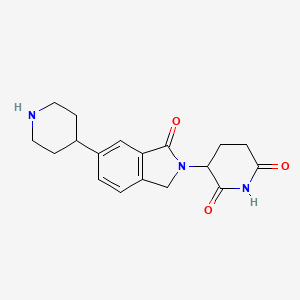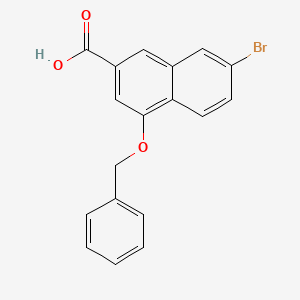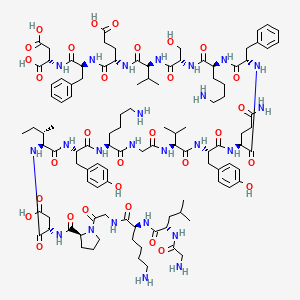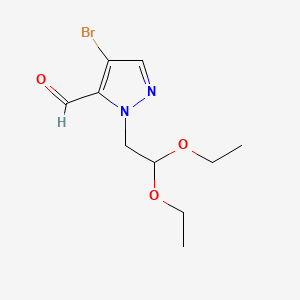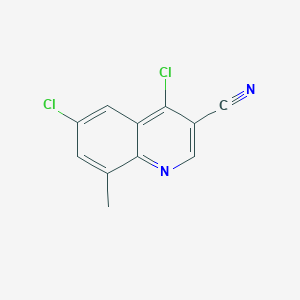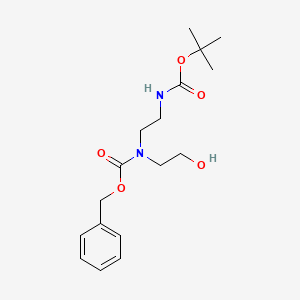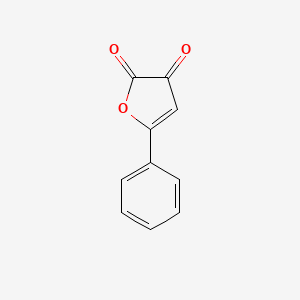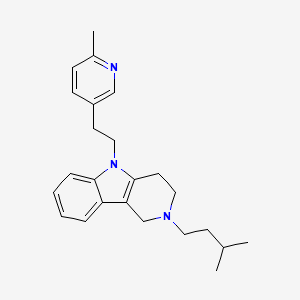
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indoles. These compounds have shown significant biological activities, particularly in the field of medicinal chemistry. They are known for their potential anti-tumor properties and have been the subject of various studies aimed at developing novel anti-cancer agents .
Vorbereitungsmethoden
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and sulfonyl groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in compounds with enhanced antiproliferative activity against cancer cells .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing other biologically active compounds. In biology and medicine, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . This interaction disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the compound’s antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- stands out due to its unique structure and enhanced biological activity. Similar compounds include other tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-tumor properties .
Eigenschaften
CAS-Nummer |
20675-01-8 |
|---|---|
Molekularformel |
C24H31N3 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-18(2)10-13-26-14-12-24-22(17-26)21-6-4-5-7-23(21)27(24)15-11-20-9-8-19(3)25-16-20/h4-9,16,18H,10-15,17H2,1-3H3 |
InChI-Schlüssel |
FWZCBODOVYGSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)CCC(C)C)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


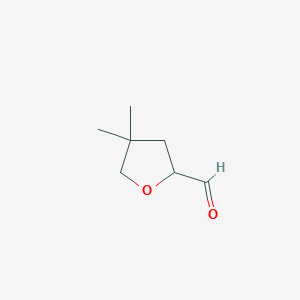
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
